L-Leucine hydrochloride (CAS 760-84-9) is the hydrochloride salt of the essential branched-chain amino acid (BCAA) L-leucine. While L-leucine is fundamentally critical for protein synthesis and mTOR pathway activation, its aliphatic isobutyl side chain imparts significant hydrophobicity, limiting its utility in high-concentration aqueous applications. The conversion to the hydrochloride salt fundamentally alters the compound's physicochemical profile, dramatically increasing its aqueous solubility and altering its solid-state thermal properties. For industrial buyers, formulators, and synthetic chemists, L-leucine hydrochloride serves as a highly processable alternative to the free base, specifically engineered to overcome concentration bottlenecks in liquid formulations, cell culture media, and controlled peptide synthesis workflows [1].
Attempting to substitute L-leucine free base for L-leucine hydrochloride frequently results in formulation failures and process inefficiencies. The free base possesses a restrictive aqueous solubility limit of approximately 22.4 g/L at 20°C, which forces formulators to use larger solvent volumes or elevated temperatures, risking precipitation upon cooling. Furthermore, the free base exhibits sublimation at relatively low temperatures (145–148°C), complicating thermal drying processes. In contrast, the hydrochloride salt is freely soluble, enabling the preparation of highly concentrated stock solutions without precipitation, and provides an inherently acidic dissolution profile that can aid in the co-solubilization of other components. Substituting the HCl salt with the free base in peptide synthesis also removes the controlled, in situ amine generation mechanism provided by the salt, potentially reducing yields of N-protected intermediates .
The hydrophobic nature of the isobutyl side chain in L-leucine restricts the free base's aqueous solubility to approximately 22.4 g/L at 20°C. In contrast, L-leucine hydrochloride is freely soluble in water, routinely allowing for the preparation of stable stock solutions exceeding 100 mM (~16.7 g/L) and often much higher in commercial liquid formulations, without the risk of spontaneous precipitation at room temperature[1].
| Evidence Dimension | Aqueous solubility limit |
| Target Compound Data | Freely soluble (routinely formulated at >100 mM without precipitation) |
| Comparator Or Baseline | L-Leucine free base (~22.4 g/L maximum at 20°C) |
| Quantified Difference | Eliminates the hydrophobic solubility ceiling of the free base, allowing for highly concentrated aqueous stocks. |
| Conditions | Aqueous solution at 20°C |
Prevents concentration bottlenecks and precipitation risks in liquid nutritional formulations, IV solutions, and cell culture media.
Dissolving L-leucine free base in water yields a near-neutral to slightly acidic pH (5.5–6.5 at 20 g/L). L-leucine hydrochloride, however, dissociates to provide an inherently acidic solution. This built-in acidity is highly advantageous when co-formulating with other pH-dependent active ingredients or amino acids that require a lower pH for optimal dissolution, eliminating the need for external titrating agents like hydrochloric acid .
| Evidence Dimension | Solution pH and titrant requirement |
| Target Compound Data | Inherently acidic dissolution profile (HCl salt) |
| Comparator Or Baseline | L-Leucine free base (pH 5.5–6.5 at 20 g/L) |
| Quantified Difference | Provides self-acidifying properties that streamline multi-component dissolution without external acidifiers. |
| Conditions | Standard aqueous dissolution |
Streamlines manufacturing workflows by reducing the need for external acidifiers during the preparation of complex liquid blends.
In solution-phase peptide synthesis, generating N-protected derivatives (such as N-formyl-L-leucine) requires precise control over amine reactivity. L-leucine hydrochloride serves as a superior precursor compared to the free base, as the hydrochloride salt allows for controlled, in situ neutralization using mild bases (e.g., sodium bicarbonate). This stoichiometric generation of the free amine minimizes side reactions and improves the overall yield and purity of the protected peptide intermediate.
| Evidence Dimension | Amine reactivity control in synthesis |
| Target Compound Data | Controlled in situ amine generation via mild base neutralization (e.g., NaHCO3) |
| Comparator Or Baseline | L-Leucine free base (unprotected, highly reactive amine) |
| Quantified Difference | Enhanced stoichiometric control leading to higher purity in N-protection reactions. |
| Conditions | Solution-phase peptide synthesis (e.g., N-formylation) |
Improves yield, reproducibility, and purity profiles for chemists synthesizing complex peptides or chiral auxiliaries.
L-leucine free base is known to sublime at relatively low temperatures (145–148°C), which can lead to mass loss, equipment fouling, and inconsistent yields during high-temperature vacuum drying or solid-state processing. The formation of the hydrochloride salt alters the crystal lattice energy, significantly mitigating this premature sublimation and providing a distinct thermal stability profile that is far more suitable for aggressive industrial drying protocols .
| Evidence Dimension | Sublimation threshold and thermal stability |
| Target Compound Data | Altered crystal lattice resisting low-temperature sublimation |
| Comparator Or Baseline | L-Leucine free base (sublimes at 145–148°C) |
| Quantified Difference | Prevention of mass loss and equipment fouling during thermal processing. |
| Conditions | Solid-state thermal processing and vacuum drying |
Ensures batch-to-batch mass consistency and prevents costly equipment fouling during industrial scale-up and drying.
Directly downstream of its superior aqueous solubility, L-leucine hydrochloride is the preferred choice for liquid sports nutrition, enteral feeding solutions, and concentrated BCAA syrups where the free base would precipitate out of solution .
Utilized in the preparation of highly concentrated amino acid stock solutions (e.g., 100 mM) for mammalian cell culture or specialized microbial media, ensuring consistent nutrient delivery without the solubility limits of the free base [1].
Acts as a highly controlled precursor for the synthesis of N-protected leucine derivatives (e.g., N-formyl-L-leucine, Boc-Leu-OH), leveraging the HCl salt for precise in situ amine generation and minimized side reactions .
Employed in tableting and granulation processes where aggressive thermal drying is required, as its resistance to the low-temperature sublimation seen in the free base ensures accurate dosing and prevents yield loss .